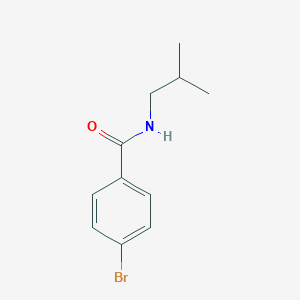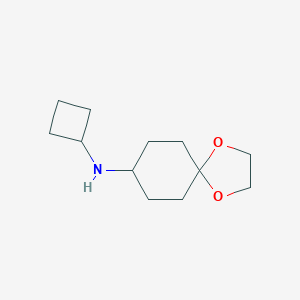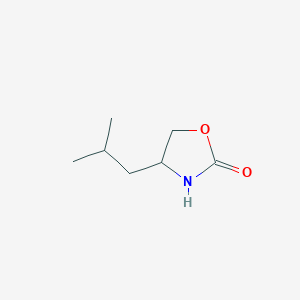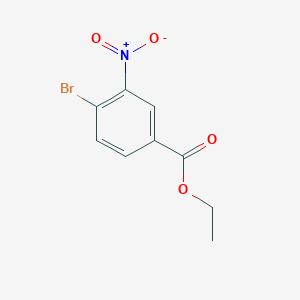![molecular formula C7H7N3O2 B060455 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 175348-25-1](/img/structure/B60455.png)
4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine is not fully understood. However, it has been proposed that it exerts its antiviral activity by inhibiting the viral DNA polymerase, while its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of enzymes such as reverse transcriptase and topoisomerase, which are involved in viral replication and cancer cell growth, respectively. It has also been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine in lab experiments is its broad-spectrum activity against viruses and bacteria. This makes it a valuable tool for studying the mechanisms of viral and bacterial infections. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine. One area of interest is its potential use as a therapeutic agent for viral and bacterial infections. Another area of research is its potential as an anticancer agent. Additionally, further studies are needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine can be achieved through a multistep process that involves the reaction of 3-methyl-4-nitroisoxazole with ethyl acetoacetate, followed by the reduction of the nitro group to an amino group, and then cyclization with guanidine carbonate. The final product is obtained after purification through recrystallization.
Scientific Research Applications
4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral activity against a wide range of viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. It has also been shown to possess antibacterial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
4-methoxy-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4-5-6(11-2)8-3-9-7(5)12-10-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWMEONAWWFBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)


![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)

![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)






